molecular formula C9H10O3 B1300728 3-(Hydroxymethyl)-4-methoxybenzaldehyde CAS No. 76646-42-9

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Cat. No.: B1300728
CAS No.: 76646-42-9
M. Wt: 166.17 g/mol
InChI Key: SQNWBFUAFUQJNU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methoxybenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 3-(Hydroxymethyl)-4-methoxybenzene using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents, resulting in the formation of the desired aldehyde.

Another method involves the oxidation of 3-(Hydroxymethyl)-4-methoxytoluene. This can be accomplished using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate carboxylic acid, which is subsequently reduced to the aldehyde.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-(Hydroxymethyl)-4-methoxybenzoic acid

    Reduction: 3-(Hydroxymethyl)-4-methoxybenzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

3-(Hydroxymethyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    3-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a hydroxymethyl group, which can lead to different reactivity and applications.

    3,4-Dimethoxybenzaldehyde:

Uniqueness

3-(Hydroxymethyl)-4-methoxybenzaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWBFUAFUQJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356399
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-42-9
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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